Superior Antimicrobial Potency of 5-Fluoropyrimidin-2-yl Piperazine Derivatives Against P. aeruginosa
The specific 5-fluoropyrimidin-2-yl piperazine moiety, a core component of the target building block, confers potent antimicrobial activity in hybrid molecules, significantly outperforming structurally related variants. In a 2023 study of pyrimidine-piperazine hybrids, compound 7f, which features the 5-fluoropyrimidin-2-yl group, demonstrated an IC₅₀ of 9.8 µg/mL against P. aeruginosa [1]. This activity was notably superior to other compounds in the same series with different substituents (e.g., compounds 7c and 7d showed IC₅₀ values of 32.4 µg/mL against K. pneumoniae, but were less effective against P. aeruginosa), highlighting the crucial role of the fluorinated pyrimidine ring and its substitution pattern for target engagement [1].
| Evidence Dimension | Antimicrobial IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 9.8 µg/mL (Compound 7f, a derivative containing the 5-fluoropyrimidin-2-yl piperazine scaffold) |
| Comparator Or Baseline | IC₅₀ = 32.4 µg/mL (Compound 7c) and 32.4 µg/mL (Compound 7d) vs. K. pneumoniae (cross-comparison, different bacteria) |
| Quantified Difference | ~3.3-fold lower IC₅₀ (higher potency) for the 5-fluoropyrimidin-2-yl derivative against its primary target. |
| Conditions | In vitro antimicrobial susceptibility testing against Pseudomonas aeruginosa and Klebsiella pneumoniae; IC₅₀ values determined by standard broth microdilution methods. |
Why This Matters
This data directly links the 5-fluoropyrimidin-2-yl piperazine substructure to enhanced antimicrobial potency, justifying its selection as a privileged building block for developing new anti-infective agents targeting Gram-negative pathogens.
- [1] Rejinthala, S., et al. (2023). Novel pyrimidine-piperazine hybrids as potential antimicrobial agents: in-vitro antimicrobial and in-silico studies. Results in Chemistry, 5, 100951. View Source
